4-Hydroxy-6-methylnicotinic acid

説明

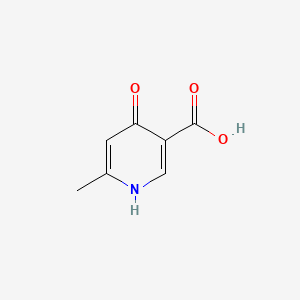

4-Hydroxy-6-methylnicotinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of nicotinic acid and features a hydroxyl group at the 4-position and a methyl group at the 6-position on the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methylnicotinic acid can be synthesized from 4-hydroxy-6-methyl-2-pyrone through a multi-step reaction process. The steps typically involve:

DMA/dioxane: The initial reaction involves the use of dimethylacetamide (DMA) and dioxane.

Aqueous ammonia (NH3): This step introduces ammonia to the reaction.

Dimethylamine (NHMe2) at 50°C: The reaction proceeds with dimethylamine at an elevated temperature.

Sulfuric acid (H2SO4): The final step involves the use of sulfuric acid to complete the synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 4-hydroxy-6-methyl-2-pyrone provides a foundational approach that can be scaled up for industrial purposes.

化学反応の分析

Types of Reactions: 4-Hydroxy-6-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学的研究の応用

Chemical Properties and Structure

4-Hydroxy-6-methylnicotinic acid has the molecular formula and a molecular weight of 153.14 g/mol. Its structural features include a hydroxyl group at the fourth carbon and a methyl group at the sixth carbon of the pyridine ring, which are pivotal for its biological activity and reactivity .

Pharmaceutical Applications

Antibacterial Properties

Research indicates that this compound acts as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme essential for bacterial fatty acid biosynthesis. This inhibition disrupts bacterial cell wall formation, positioning the compound as a candidate for novel antibiotic development . Further studies are needed to assess its effectiveness against various bacterial strains.

Radiotracer Development

The compound has been explored as a potential radiotracer for imaging biological processes, particularly in relation to the nicotinamide adenine dinucleotide (NAD) salvage pathway. Early-stage research suggests that radiolabeling with isotopes like fluorine-18 could enhance imaging techniques, although further validation is required .

HIV-1 Integrase Inhibition

In the context of HIV research, derivatives of pyridine compounds similar to this compound have been synthesized and tested as inhibitors of HIV-1 integrase. These studies highlight its potential role in developing antiviral therapies .

Material Science Applications

Synthesis of Lanthanide Complexes

this compound can be utilized to synthesize isomeric lanthanide complexes, which are under investigation for their crystal structures and unique properties. Such complexes may have applications in catalysis and materials science .

Biodegradable Plastics

In addition to its pharmaceutical uses, this compound is being studied for its role in producing biodegradable plastics. This application aligns with increasing environmental concerns regarding plastic waste .

Case Studies

-

Antibacterial Activity Against Staphylococcus aureus

A study demonstrated that this compound effectively inhibited ENR in Staphylococcus aureus, suggesting its potential as an antibiotic agent. The study emphasized the need for further research to establish selectivity and efficacy . -

Imaging Applications Using Fluorine-18 Labeling

Initial evaluations of fluorine-18 labeled this compound showed promise for imaging NAD salvage pathways in vivo. This application could revolutionize diagnostic imaging techniques if subsequent studies confirm safety and effectiveness . -

Synthesis of Lanthanide Complexes

Research into lanthanide complexes synthesized from this compound revealed interesting crystal structures that may have implications for future material science applications, particularly in catalysis .

作用機序

The mechanism of action of 4-hydroxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with enzymes and receptors, influencing various biochemical processes. The hydroxyl and methyl groups play crucial roles in its binding affinity and activity .

類似化合物との比較

- 4-Hydroxy-6-methyl-2-pyrone

- 4-Chloro-6-methylnicotinic acid methyl ester

- 4-Chloro-6-methylnicotinoyl chloride

Comparison: 4-Hydroxy-6-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

生物活性

4-Hydroxy-6-methylnicotinic acid (4-HMNA) is a derivative of nicotinic acid, notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

4-HMNA is characterized by its molecular formula and a molecular weight of 153.14 g/mol. The compound features a hydroxyl group at the fourth carbon and a methyl group at the sixth carbon of the pyridine ring, which significantly influences its chemical reactivity and biological activity .

The biological activity of 4-HMNA is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Modulation : 4-HMNA may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

- Antioxidant Activity : The compound exhibits antioxidant properties, helping to scavenge free radicals and protect cells from oxidative damage .

- Neuroprotective Effects : Research indicates that 4-HMNA may play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, with studies showing elevated levels in affected individuals .

Antimicrobial Properties

Studies have demonstrated that 4-HMNA possesses significant antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

These findings suggest potential applications in developing antibacterial agents .

Anti-inflammatory Effects

Research indicates that 4-HMNA can modulate inflammatory responses. By inhibiting pro-inflammatory cytokines, it may help alleviate conditions characterized by chronic inflammation .

Neuroprotective Potential

The compound's role in neuroprotection has garnered attention due to its involvement in neurodegenerative processes. Animal studies indicate that while high levels of 4-HMNA can induce cognitive decline, reducing its levels may offer protective effects against neuroinflammation and cognitive impairment .

In Vitro Studies

A study published in the International Journal of Scientific Research highlighted the antibacterial efficacy of 4-HMNA against common bacterial strains, providing a foundation for its potential use in pharmaceuticals targeting infections .

Neurodegenerative Disease Research

Research published in PubMed Central explored the link between elevated 4-HMNA levels and neurodegenerative diseases. It was found that this compound could be involved in protein aggregation, a hallmark of conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Potentially positive |

| Methyl nicotinate | Moderate | Limited | None |

| Ethyl 4-hydroxy-6-methylnicotinate | Yes | Yes | None |

This table illustrates how 4-HMNA compares with similar compounds regarding its biological activities.

特性

IUPAC Name |

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJLDZLRTUWFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955410 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-58-8, 67367-33-3 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methyl-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。